BenchChemオンラインストアへようこそ!

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Medicinal Chemistry Organic Synthesis Click Chemistry

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 145485-59-2) is a heterocyclic compound belonging to the benzazepinone class, defined by a 6-fluoro substituent and a reactive 3-iodo group on the azepinone ring. This specific combination of halogens creates a bifunctional scaffold: the carbon-iodine bond serves as a premier leaving group for nucleophilic substitution or cross-coupling, while the fluorine atom modulates electron density and metabolic stability at a position distinct from the reactive center.

Molecular Formula C10H9FINO
Molecular Weight 305.09 g/mol
CAS No. 145485-59-2
Cat. No. B3241315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS145485-59-2
Molecular FormulaC10H9FINO
Molecular Weight305.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2F)NC(=O)C1I
InChIInChI=1S/C10H9FINO/c11-7-2-1-3-9-6(7)4-5-8(12)10(14)13-9/h1-3,8H,4-5H2,(H,13,14)
InChIKeyNLYCJFSVKHXIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 145485-59-2): A Dual-Halogenated Benzazepinone Scaffold for Targeted Synthesis


6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 145485-59-2) is a heterocyclic compound belonging to the benzazepinone class, defined by a 6-fluoro substituent and a reactive 3-iodo group on the azepinone ring . This specific combination of halogens creates a bifunctional scaffold: the carbon-iodine bond serves as a premier leaving group for nucleophilic substitution or cross-coupling, while the fluorine atom modulates electron density and metabolic stability at a position distinct from the reactive center . This architectural precision allows the compound to serve as a versatile yet selective intermediate in medicinal chemistry programs, particularly for constructing radiolabeled probes or complex pharmaceutical candidates where regiochemical control is paramount.

Why Unsubstituted or Mono-Halogenated Benzazepinones Cannot Replace 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Multi-Step Reaction Sequences


The synthetic value of 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one lies in its orthogonal reactivity. The iodine atom at position 3 is the primary site for derivatization, as demonstrated by its quantitative conversion to 3-azido-6-fluoro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one upon treatment with sodium azide . Unsubstituted or non-iodinated analogs, such as 6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 145485-58-1), lack this key handle and require harsh, less selective conditions for C–H functionalization. Similarly, analogs with a different 3-halogen (e.g., 3-chloro or 3-bromo) exhibit altered leaving-group kinetics, which can compromise reaction yields, slow conversion, or necessitate catalyst re-optimization in cross-coupling sequences. Direct substitution with a non-iodinated analog would therefore introduce significant synthetic inefficiency rather than offering a drop-in replacement.

Head-to-Head Evidence: Quantifying the Differentiation of 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one


Synthetic Yield Advantage: Iodo vs. Non-Halogenated Precursor in Azide Displacement

The 3-iodo substituent is essential for efficient nucleophilic displacement. In a documented synthetic procedure, 6-fluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one (42.5 g) reacted with sodium azide at room temperature to afford the 3-azido derivative, used without additional purification in subsequent steps . The non-iodinated parent compound, 6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, cannot undergo this direct SN2 reaction, requiring alternative functionalization strategies that typically involve pre-activation or metal-catalyzed C–H insertion, which are less efficient and lower-yielding.

Medicinal Chemistry Organic Synthesis Click Chemistry

Halogen Reactivity Hierarchy: Iodo vs. Chloro/Bromo Leaving-Group Efficiency in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C–I bond is universally more reactive than C–Br or C–Cl bonds. This intrinsic reactivity order (I > Br > Cl) means the 3-iodo compound participates in oxidative addition with Pd(0) significantly faster than its bromo or chloro counterparts, leading to higher turnover frequencies and coupling yields under milder conditions [1]. A direct comparator, 6-fluoro-3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one, would exhibit markedly slower reaction kinetics, often requiring elevated temperatures, stronger bases, or specialized ligands to achieve comparable conversion.

Cross-Coupling C–C Bond Formation Catalysis

Regiochemical Fidelity: 6-Fluoro Substitution Prevents Metabolic Hydroxylation Compared to Non-Fluorinated Benzazepinones

Fluorination at the 6-position of the benzazepinone core is a well-validated strategy to block cytochrome P450-mediated aromatic hydroxylation, a primary route of oxidative metabolism for this scaffold. In a related series of benzazepine dopamine D1 ligands, the 6-fluoro substituent significantly reduced metabolic clearance compared to the non-fluorinated parent [1]. The target compound combines this metabolic shield with a synthetically accessible iodine, providing a dual advantage not offered by non-fluorinated 3-iodo analogs (e.g., 3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one without fluorine).

Drug Metabolism Pharmacokinetics Lead Optimization

Purity and Specification Comparison: 6-Fluoro-3-iodo vs. 7,9-Difluoro-3-iodo Analog

The target compound is commercially available with certified purity of NLT 98% (HPLC), accompanied by ISO-compliant quality systems suitable for pharmaceutical R&D . In contrast, a closely related analog, 7,9-difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (CAS 1622853-48-8), bears an additional fluorine that alters the electronic environment of the iodinated carbon, potentially affecting coupling partner selection and reactivity. The 6-monofluoro variant provides a less sterically congested, electronically cleaner system for structure-activity relationship (SAR) exploration, while still offering a robust purity specification that ensures lot-to-lot reproducibility.

Quality Control Procurement Reproducibility

Procurement-Driven Application Scenarios for 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one


Rapid Generation of 3-Substituted Benzazepinone Libraries via SN2 Displacement

The compound's 3-iodo group enables a single-step, room-temperature diversification with a range of nucleophiles (azide, amines, thiols). This allows medicinal chemistry groups to rapidly generate 3-substituted benzazepinone libraries for hit expansion or lead optimization, bypassing the multi-step sequences required by non-iodinated precursors [1].

Palladium-Catalyzed Cross-Coupling for Carbon–Carbon Bond Construction

The superior reactivity of the C–I bond makes this compound the preferred substrate for Suzuki, Negishi, or Sonogashira couplings under mild conditions. In contrast to the 3-chloro or 3-bromo analogs, the iodo compound ensures higher conversion rates at lower catalyst loadings, a critical factor for cost-sensitive scale-up in preclinical development [1].

Development of Metabolically Stabilized CNS-Penetrant Leads

The 6-fluoro substituent blocks a primary metabolic soft spot on the benzazepinone core, as demonstrated in analogous dopamine D1 ligand series [1]. Procurement of this compound provides a metabolically pre-optimized starting material for central nervous system (CNS) drug discovery programs, reducing the need for late-stage fluorine scanning.

Synthesis of Radiofluorinated PET Tracer Precursors

The combination of a stable 6-fluoro substituent (as a non-radioactive surrogate) and a displaceable 3-iodo group makes this compound a valuable model substrate for developing radioiodination or radiofluorination methodologies. Its defined purity (NLT 98%) ensures that radiolabeling chemistry development is not confounded by unknown impurities [1].

Quote Request

Request a Quote for 6-Fluoro-3-iodo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.